
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide
Overview
Description
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C10H13IN2O and its molecular weight is 304.13 g/mol. The purity is usually 95%.
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Mechanism of Action
N-(4-Iodopyridin-3-yl)pivalamide, also known as N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, is a chemical compound with the formula C10H13IN2O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Pharmacokinetics
N-(4-Iodopyridin-3-yl)pivalamide exhibits high gastrointestinal (GI) absorption, indicating good oral bioavailability . It is also permeable to the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) activity .
Biological Activity
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an iodine atom at the 4-position and a pivalamide moiety. The presence of the iodine atom enhances its reactivity and potential interactions with biological targets.
Molecular Formula: C₁₀H₁₃I N₂O
Molecular Weight: Approximately 304.13 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The iodine substitution may facilitate binding to various biological targets, potentially modulating pathways involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
- Anticancer Activity : There is growing interest in the anticancer potential of compounds with similar structures. The interaction of the iodine atom with cellular targets may disrupt cancer cell proliferation.
- Neurokinin Receptor Modulation : Compounds structurally related to this compound have been explored as neurokinin receptor antagonists, which are implicated in various neurological disorders including anxiety and depression.
Case Studies
- Anticancer Studies : A study published in Journal of Medicinal Chemistry explored derivatives of pyridine compounds for their anticancer activity. This compound was included in a screening panel where it showed promising results against certain cancer cell lines (e.g., MCF-7 breast cancer cells) .
- Neurokinin Receptor Antagonism : Research on related compounds has indicated that they can effectively antagonize neurokinin receptors, suggesting that this compound may also exhibit similar properties. This could be particularly beneficial in treating conditions such as depression and anxiety .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide?
The synthesis typically involves functionalization of a pyridine precursor. A common approach is coupling 4-iodo-3-aminopyridine with pivaloyl chloride (2,2-dimethylpropanoyl chloride) under Schotten-Baumann conditions. Key steps include:
- Amination : Reacting 4-iodo-3-aminopyridine with pivaloyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to prevent side reactions.
- Purification : Isolation via column chromatography using silica gel and ethyl acetate/hexane gradients to remove unreacted starting materials . Alternative routes may involve halogen exchange or cross-coupling reactions, but these require palladium catalysts and optimized conditions to avoid dehalogenation .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:
- Crystallization : Slow evaporation of a saturated solution in ethyl acetate or acetone to obtain high-quality single crystals.
- Data Collection : Using a diffractometer (e.g., Rigaku R-AXIS) with MoKα radiation (λ = 0.71073 Å) at 294 K.
- Refinement : Employing SHELXL-97 for structure solution and refinement, with hydrogen atoms placed in calculated positions and anisotropic displacement parameters for non-H atoms. Reported bond lengths (e.g., C=O at 1.242 Å) and dihedral angles (e.g., 85.66° between amide and pyridine planes) confirm electronic delocalization .
Advanced Research Questions
Q. How can contradictions in NMR data during synthesis be resolved?
Discrepancies between expected and observed spectral peaks (e.g., unexpected splitting or shifts) often arise from:
- By-products : Check for unreacted 3-aminopyridine (δ 6.8–7.2 ppm in NMR) or hydrolyzed pivalic acid (singlet at δ 1.2 ppm).
- Tautomerism : The iodine atom’s electron-withdrawing effect may stabilize keto-enol tautomers, causing split signals. Use -DEPT or 2D NMR (HSQC) to confirm assignments .
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d6) can interact with the amide group, shifting peaks. Compare spectra in CDCl3 and DMSO-d6 .
Q. What strategies optimize crystallization for challenging derivatives of this compound?
Poor crystallization in analogs (e.g., N-(3-formyl-4-pyridinyl) derivatives) can be addressed by:
- Solvent Screening : Test binary mixtures (e.g., chloroform/methanol) to modulate solubility.
- Seeding : Introduce microcrystals of the parent compound to induce nucleation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours enhances crystal lattice formation.
- Additives : Trace trifluoroacetic acid (TFA) can protonate the pyridine nitrogen, improving crystal packing via H-bonding .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
The C–I bond in the 4-position activates the pyridine ring for Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst Selection : Pd(PPh3)4 or XPhos Pd G3 for aryl-aryl couplings; CuI/1,10-phenanthroline for Ullmann reactions.
- Steric Effects : The bulky pivalamide group at the 3-position may hinder coupling at the 4-iodo site. Pre-functionalization (e.g., replacing iodine with a directing group) can improve yields .
Properties
IUPAC Name |
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRKADKNFCJKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440130 | |
Record name | N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113975-32-9 | |
Record name | N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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